
6-Bromo-3-methylpyridin-2-amine
Overview
Description
6-Bromo-3-methylpyridin-2-amine (CAS: 89466-16-0) is a brominated pyridine derivative with the molecular formula C₆H₇BrN₂. This compound features a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 3, and an amino group at position 2. Its structural uniqueness makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical research. For example, it has been employed in coupling reactions with bicyclic carboxylic acids and in the synthesis of complex molecules under conditions involving dichloromethane (DCM), pyridine, and phosphorous oxychloride (POCl₃) . The amino group enhances nucleophilicity, enabling participation in amide bond formation and other nucleophilic substitutions, while the bromine atom offers a site for further functionalization via cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-3-methylpyridin-2-amine can be synthesized through several methods. One common approach involves the bromination of 3-methylpyridin-2-amine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions, often in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Major Products
Scientific Research Applications
Overview
6-Bromo-3-methylpyridin-2-amine is a chemical compound with significant applications in scientific research, particularly in medicinal chemistry, material science, and biological studies. Its unique structural features offer diverse reactivity patterns, making it an important intermediate in the synthesis of various pharmaceuticals and materials.
Medicinal Chemistry
This compound serves as a versatile intermediate in the development of pharmaceuticals. Notably, it is used in the synthesis of:
- Kinase Inhibitors : Compounds targeting specific kinase enzymes involved in cancer progression.
- Antibiotics : As a scaffold for developing new antibacterial agents.
Case Study: A study demonstrated its effectiveness in synthesizing compounds that inhibit specific enzyme pathways critical for cancer cell survival. The mechanism often involves binding to active sites of enzymes, blocking their function and thereby impeding tumor growth .
Material Science
The compound is utilized in creating novel materials, including:
- Liquid Crystals : Used in display technologies.
- Organic Semiconductors : Important for electronic applications.
Research indicates that derivatives of this compound can exhibit unique electronic properties suitable for organic electronic devices.
Biological Studies
In biological research, this compound is employed as a building block for synthesizing biologically active molecules. It aids in:
- Developing enzyme inhibitors.
- Studying receptor modulators that may lead to new therapeutic agents.
For instance, its derivatives have been explored for their potential to modulate receptor activity related to neurotransmission .
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific biological context and the structure of the final synthesized compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key pyridine derivatives structurally related to 6-Bromo-3-methylpyridin-2-amine, highlighting differences in substituents, molecular formulas, and applications:
Substituent Position and Electronic Effects
- Amino Group: The presence of NH₂ at position 2 (vs. position 3 in 6-Bromo-2,4-dimethylpyridin-3-amine) increases nucleophilicity, making the former more reactive in amidation reactions .
- Methoxy vs. Methyl : Replacing the methyl group with methoxy (e.g., 6-Bromo-3-methoxypyridin-2-amine) introduces electron-withdrawing effects, which may reduce basicity but improve solubility in polar solvents .
Physicochemical Properties
Biological Activity
6-Bromo-3-methylpyridin-2-amine (CAS Number: 89466-16-0) is a pyridine derivative notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 6-position and a methyl group at the 3-position of the pyridine ring. Its molecular formula is . The unique substitution pattern contributes to its reactivity and biological properties, making it a valuable compound in organic synthesis and pharmacological studies.
Biological Activity
Inhibition of Enzymes:
Research indicates that this compound exhibits inhibitory effects on phosphodiesterase-4 (PDE4), an enzyme involved in regulating inflammation and immune responses. This inhibition can potentially lead to therapeutic effects in inflammatory diseases by decreasing the production of pro-inflammatory cytokines.
Gastrointestinal Absorption:
The compound is noted for its high gastrointestinal absorption and ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies.
Interaction with Receptors:
Studies suggest that it may act as a positive allosteric modulator for certain neurotransmitter receptors, which could have implications for cognitive enhancement therapies. Additionally, its interactions with cytochrome P450 enzymes suggest potential implications for drug metabolism and pharmacokinetics .
The mechanism of action of this compound primarily involves binding to specific enzymes or receptors, thereby modulating their activity. For instance, in the context of PDE4 inhibition, the compound interferes with cyclic nucleotide signaling pathways critical for inflammatory response regulation.
Synthesis Methods
Several methods have been developed for synthesizing this compound. These include:
-
Suzuki Cross-Coupling Reaction:
This method allows for the coupling of arylboronic acids with bromo derivatives to synthesize various pyridine derivatives. It highlights the utility of 6-bromo derivatives in constructing complex organic molecules . -
Palladium-Catalyzed Reactions:
The compound can be synthesized through palladium-catalyzed reactions that facilitate carbon-carbon bond formation essential for producing biologically active compounds .
Antimicrobial Activity
A study investigated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated moderate antibacterial activity against several Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokine production in immune cells. This supports its potential use in therapeutic settings targeting inflammatory conditions.
Data Summary
Property | Details |
---|---|
Molecular Formula | |
CAS Number | 89466-16-0 |
Enzyme Inhibition | Phosphodiesterase-4 |
Absorption | High gastrointestinal absorption |
Blood-Brain Barrier Penetration | Yes |
Antimicrobial Activity | Moderate against Gram-positive/negative bacteria |
Synthesis Methods | Suzuki Cross-Coupling, Palladium-Catalyzed |
Q & A
Q. Basic: What are the standard synthetic routes for 6-Bromo-3-methylpyridin-2-amine, and how do reaction conditions influence selectivity?
The synthesis typically involves bromination of 3-methylpyridin-2-amine using bromine sources like N-bromosuccinimide (NBS) under controlled conditions. Catalysts such as FeBr₃ or AlBr₃ are often employed to enhance regioselectivity at the 6-position . Solvent choice (e.g., DCM or CCl₄) and temperature (0–25°C) critically affect yield and minimize di-brominated byproducts. For example, lower temperatures favor mono-bromination, while excess bromine increases di-substitution risks .
Q. Basic: How do structural features of this compound influence its reactivity in cross-coupling reactions?
The bromine atom at the 6-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl group at the 3-position introduces steric hindrance, slowing meta-substitution but favoring ortho/para reactivity in electrophilic substitutions. Comparative studies with analogs (e.g., 3-Bromo-6-isopropyl-pyridin-2-amine) show that bulkier substituents reduce coupling efficiency by ~20% under identical conditions .
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct shifts for NH₂ (δ 5.2–5.8 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 187.03 (C₆H₇BrN₂).
- X-ray Crystallography : Resolves bromine and methyl positions, with bond angles (~120° for pyridine ring) validated via SHELXL .
Q. Basic: What preliminary biological screening models are used to assess this compound?
In vitro assays include:
- Enzyme Inhibition : Testing against kinases (e.g., EGFR) using fluorescence-based assays.
- Antimicrobial Activity : MIC determinations against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa). The bromine atom enhances bioactivity by 30–50% compared to non-halogenated analogs .
Q. Advanced: How can synthetic yields of this compound be optimized for scale-up?
- Flow Chemistry : Continuous reactors reduce reaction time (from 12h to 2h) and improve yield (85% vs. 70% batch) by maintaining precise temperature control .
- Catalyst Screening : Heterogeneous catalysts (e.g., Fe³⁺-supported silica) enable recyclability and reduce metal contamination.
- Purification : Gradient HPLC (C18 column, 70:30 MeCN/H₂O) resolves di-brominated impurities (<1% purity loss) .
Q. Advanced: What mechanistic insights explain the compound’s interaction with biological targets?
Molecular docking studies reveal that the bromine atom forms halogen bonds with kinase active sites (e.g., EGFR-TK, ΔG = −9.2 kcal/mol). The methyl group induces hydrophobic interactions, stabilizing binding by 15% compared to des-methyl analogs. Mutagenesis assays confirm that Tyr-101 residue is critical for binding .
Q. Advanced: How do researchers resolve contradictions in reported synthetic yields or biological activity data?
- Batch Variability : Trace moisture (>0.1%) during bromination reduces yield by 20%; Karl Fischer titration ensures anhydrous conditions .
- Biological Replicates : IC₅₀ variations (e.g., ±5 µM in kinase assays) are addressed via triplicate runs with internal controls (e.g., staurosporine).
- Structural Confirmation : Single-crystal XRD resolves discrepancies in regiochemistry claims .
Q. Advanced: What challenges arise in interpreting NOESY or HSQC spectra for this compound?
- Signal Overlap : Methyl (3-position) and NH₂ protons show coupling with adjacent pyridine protons, complicating NOESY cross-peaks.
- ¹³C Labeling : Selective ¹³C-enrichment at the 6-position clarifies J-coupling networks in HSQC.
- DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-31G*) to validate experimental data .
Q. Basic: What safety protocols are recommended for handling this compound?
Properties
IUPAC Name |
6-bromo-3-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWKDRELVPNDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.